molecular formula C16H15NO5 B5883122 5-HYDROXY-2-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID

5-HYDROXY-2-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID

Cat. No.: B5883122
M. Wt: 301.29 g/mol
InChI Key: CKTVVZQHAALYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-HYDROXY-2-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID typically involves acylation reactions. One common method is the reaction between 5-amino salicylic acid and acetic anhydride using water as a solvent

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve large-scale acylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-HYDROXY-2-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The hydroxyl and amide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-HYDROXY-2-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-HYDROXY-2-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID involves its interaction with cyclooxygenase (COX) enzymes, particularly COX-2 . By inhibiting COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-HYDROXY-2-[2-(3-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID is unique due to the presence of the 3-methylphenoxy group, which enhances its selectivity and binding affinity for COX-2 . This structural modification aims to improve its therapeutic profile by increasing its efficacy and reducing side effects.

Properties

IUPAC Name

5-hydroxy-2-[[2-(3-methylphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-10-3-2-4-12(7-10)22-9-15(19)17-14-6-5-11(18)8-13(14)16(20)21/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTVVZQHAALYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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